molecular formula C19H16N2O3S B438954 1-(4-methoxybenzoyl)-5-(4-methylbenzylidene)-2-thioxo-4-imidazolidinone CAS No. 1164482-98-7

1-(4-methoxybenzoyl)-5-(4-methylbenzylidene)-2-thioxo-4-imidazolidinone

Cat. No.: B438954
CAS No.: 1164482-98-7
M. Wt: 352.4g/mol
InChI Key: LUNULWSLLIDRKH-LFIBNONCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-methoxybenzoyl)-5-(4-methylbenzylidene)-2-thioxo-4-imidazolidinone is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of methoxy, benzoyl, methyl, and thioxo groups attached to an imidazolidinone core, making it a subject of interest for researchers in chemistry, biology, and medicine.

Properties

CAS No.

1164482-98-7

Molecular Formula

C19H16N2O3S

Molecular Weight

352.4g/mol

IUPAC Name

(5E)-1-(4-methoxybenzoyl)-5-[(4-methylphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C19H16N2O3S/c1-12-3-5-13(6-4-12)11-16-17(22)20-19(25)21(16)18(23)14-7-9-15(24-2)10-8-14/h3-11H,1-2H3,(H,20,22,25)/b16-11+

InChI Key

LUNULWSLLIDRKH-LFIBNONCSA-N

SMILES

CC1=CC=C(C=C1)C=C2C(=O)NC(=S)N2C(=O)C3=CC=C(C=C3)OC

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/2\C(=O)NC(=S)N2C(=O)C3=CC=C(C=C3)OC

Canonical SMILES

CC1=CC=C(C=C1)C=C2C(=O)NC(=S)N2C(=O)C3=CC=C(C=C3)OC

Origin of Product

United States

Preparation Methods

The synthesis of 1-(4-methoxybenzoyl)-5-(4-methylbenzylidene)-2-thioxo-4-imidazolidinone typically involves multiple steps, starting with the preparation of intermediate compounds. The synthetic route often includes the following steps:

    Formation of the Imidazolidinone Core: This step involves the reaction of appropriate amines with carbonyl compounds under controlled conditions to form the imidazolidinone ring.

    Introduction of the Thioxo Group: The thioxo group is introduced through the reaction of the imidazolidinone intermediate with sulfur-containing reagents.

    Benzylidene Substitution: The benzylidene group is added via a condensation reaction with benzaldehyde derivatives.

    Methoxy-benzoyl Addition: Finally, the methoxy-benzoyl group is introduced through acylation reactions using methoxy-benzoyl chloride.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

1-(4-methoxybenzoyl)-5-(4-methylbenzylidene)-2-thioxo-4-imidazolidinone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylidene and methoxy-benzoyl positions.

    Hydrolysis: Under acidic or basic conditions, hydrolysis can break down the compound into its constituent parts.

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-methoxybenzoyl)-5-(4-methylbenzylidene)-2-thioxo-4-imidazolidinone has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-methoxybenzoyl)-5-(4-methylbenzylidene)-2-thioxo-4-imidazolidinone involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting or modulating their activity. The pathways involved in its action are still under investigation, with studies focusing on its effects at the molecular level.

Comparison with Similar Compounds

Similar compounds to 1-(4-methoxybenzoyl)-5-(4-methylbenzylidene)-2-thioxo-4-imidazolidinone include:

  • 1-(4-Methoxy-benzoyl)-5-(4-chloro-benzylidene)-2-thioxo-imidazolidin-4-one
  • 1-(4-Methoxy-benzoyl)-5-(4-fluoro-benzylidene)-2-thioxo-imidazolidin-4-one
  • 1-(4-Methoxy-benzoyl)-5-(4-nitro-benzylidene)-2-thioxo-imidazolidin-4-one

These compounds share a similar core structure but differ in the substituents attached to the benzylidene group. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

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